molecular formula C10H5N3O2 B14844427 3-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile

3-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile

Cat. No.: B14844427
M. Wt: 199.17 g/mol
InChI Key: UVWJUWOOJLGUEK-UHFFFAOYSA-N
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Description

3-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile is an organic compound that features a 1,3,4-oxadiazole ring, a formyl group, and a benzonitrile moiety. The 1,3,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile typically involves the cyclization of hydrazides with aldehydes or carboxylic acids. One common method is the reaction of a benzonitrile derivative with an acylhydrazide, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of a base such as potassium carbonate (K₂CO₃) and a solvent like acetonitrile (MeCN) under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function . The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile is unique due to the presence of the formyl group, which can participate in specific chemical reactions and interactions that are not possible with other substituents. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H5N3O2

Molecular Weight

199.17 g/mol

IUPAC Name

3-(5-formyl-1,3,4-oxadiazol-2-yl)benzonitrile

InChI

InChI=1S/C10H5N3O2/c11-5-7-2-1-3-8(4-7)10-13-12-9(6-14)15-10/h1-4,6H

InChI Key

UVWJUWOOJLGUEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NN=C(O2)C=O)C#N

Origin of Product

United States

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